4-[Hydroxy(phenyl)methyl]non-4-en-3-one, also known as 2-hydroxy-1-(4-hydroxyphenyl)but-3-en-1-one, is a chemical compound that falls under the category of chalcones. Chalcones are characterized by the presence of a chalcone backbone, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving phenolic compounds and α,β-unsaturated carbonyl compounds. The synthesis methods often leverage microwave-assisted reactions or traditional organic synthesis techniques to achieve high yields and purity.
4-[Hydroxy(phenyl)methyl]non-4-en-3-one is classified as:
The synthesis of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one can be achieved through several methods:
The reaction conditions typically include:
The molecular structure of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one features:
Key structural data includes:
4-[Hydroxy(phenyl)methyl]non-4-en-3-one participates in various chemical reactions due to its reactive functional groups:
Characterization of the compound post-synthesis typically involves:
The biological activity of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one is often attributed to its ability to modulate various biochemical pathways:
Molecular docking studies have shown that this compound interacts effectively with specific protein targets, indicating its potential as a lead compound in drug development .
Relevant analyses include:
4-[Hydroxy(phenyl)methyl]non-4-en-3-one has several promising applications in scientific research:
Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones featuring two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. This electron-delocalized backbone enables charge transfer between substituents on the aromatic rings, conferring diverse bioactivities. The planar conformation of the enone bridge facilitates interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects [1]. Modern drug discovery exploits this scaffold due to its:
Table 1: Bioactivity of Representative Chalcone Derivatives
| Chalcone Compound | Biological Activity | Key Metric | Mechanistic Insight |
|---|---|---|---|
| Butein | α-Glucosidase Inhibition | IC₅₀ = 3.2 µM [1] | Competitive inhibition |
| Xanthohumol | α-Glucosidase Inhibition | IC₅₀ = 8.8 µM [1] | Non-competitive inhibition |
| 3ʹ,5ʹ-Digeranylated Chalcone | α-Glucosidase Inhibition | IC₅₀ = 0.4 µM [1] | Non-competitive inhibition |
| DMC | Anticancer/Antioxidant | IC₅₀ = 20.46 µM (α-amylase) [1] | Competitive and irreversible inhibition |
4-[Hydroxy(phenyl)methyl]non-4-en-3-one represents a structurally hybridized chalcone incorporating a C9 aliphatic chain and a benzhydrol-like motif. Its key structural features include:
Synthetic routes to this compound likely adapt Claisen-Schmidt condensation, reacting 1-phenylnonane-1,3-dione with benzaldehyde derivatives. Alternatively, Michael additions to alkynones or oxidation protocols of allylic alcohols could be employed [5] [9]. Computational models (e.g., DFT at B3LYP/6-311++G(d,p)) predict its optimized geometry, dipole moment (~7.7 D), and hyperpolarizability, suggesting nonlinear optical (NLO) potential akin to chalcone NLOphores like (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one [5] [7].
Table 2: Synthetic Methods for Chalcone Analogs
| Synthetic Method | Reagents/Conditions | Yield Range | Applicability to Target Compound |
|---|---|---|---|
| Claisen-Schmidt Condensation | Arylaldehyde + Ketone/NaOH/Ethanol/Δ | 65–92% [5] [7] | High (adaptable with aliphatic ketones) |
| Aldol Condensation | Organocatalysts (e.g., L-proline) | 50–85% [9] | Moderate (stereoselectivity possible) |
| Suzuki-Miyaura Coupling | Arylboronic acid + Enone/Pd catalyst | 70–95% [5] | Low (requires prefunctionalized enone) |
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 486455-65-6
CAS No.:
CAS No.: 12382-36-4